1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine
Overview
Description
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety
Preparation Methods
The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoropyridine and hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Agrochemicals: It is used in the development of herbicides and insecticides due to its bioactive properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways Involved: The specific pathways affected depend on the biological context, but common targets include kinases, phosphatases, and G-protein coupled receptors
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine can be compared with other fluorinated pyridine and pyrazole derivatives:
Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share similar electronic properties but differ in reactivity and biological activity.
Pyrazoles: Derivatives such as 1H-pyrazol-5-amine and 1H-pyrazol-4-amine have similar core structures but exhibit different chemical and biological behaviors.
Unique Features: The combination of fluoropyridine and pyrazole in this compound provides a unique set of properties, including enhanced stability and specific biological activity
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKLEIDRROCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.